

2,4-Dichloro-5-nitrophenylboronic acid spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2,4-Dichloro-5-nitrophenylboronic acid

Cat. No.: B1388182

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2,4-Dichloro-5-nitrophenylboronic acid**

Abstract

This technical guide provides a comprehensive exploration of the essential spectroscopic techniques required for the unambiguous structural elucidation and quality assessment of **2,4-dichloro-5-nitrophenylboronic acid**. Tailored for researchers, chemists, and quality control specialists in the pharmaceutical and chemical synthesis sectors, this document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{11}B), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a robust resource for the definitive characterization of this critical chemical intermediate.

Introduction and Molecular Context

2,4-Dichloro-5-nitrophenylboronic acid is a key building block in organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. The presence of multiple reactive sites—the boronic acid moiety, the electron-deficient aromatic ring, and the nitro group—makes it a versatile reagent for constructing complex molecular architectures. However, this same structural complexity necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. The electronic effects of the two

chlorine atoms and the strongly electron-withdrawing nitro group create a unique spectroscopic fingerprint that can be deciphered using a combination of NMR, IR, and MS techniques. This guide provides the foundational data and protocols to interpret this fingerprint with confidence.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for accurate spectral assignment. The diagram below illustrates the accepted IUPAC numbering for the phenyl ring, which will be used for all subsequent NMR assignments.

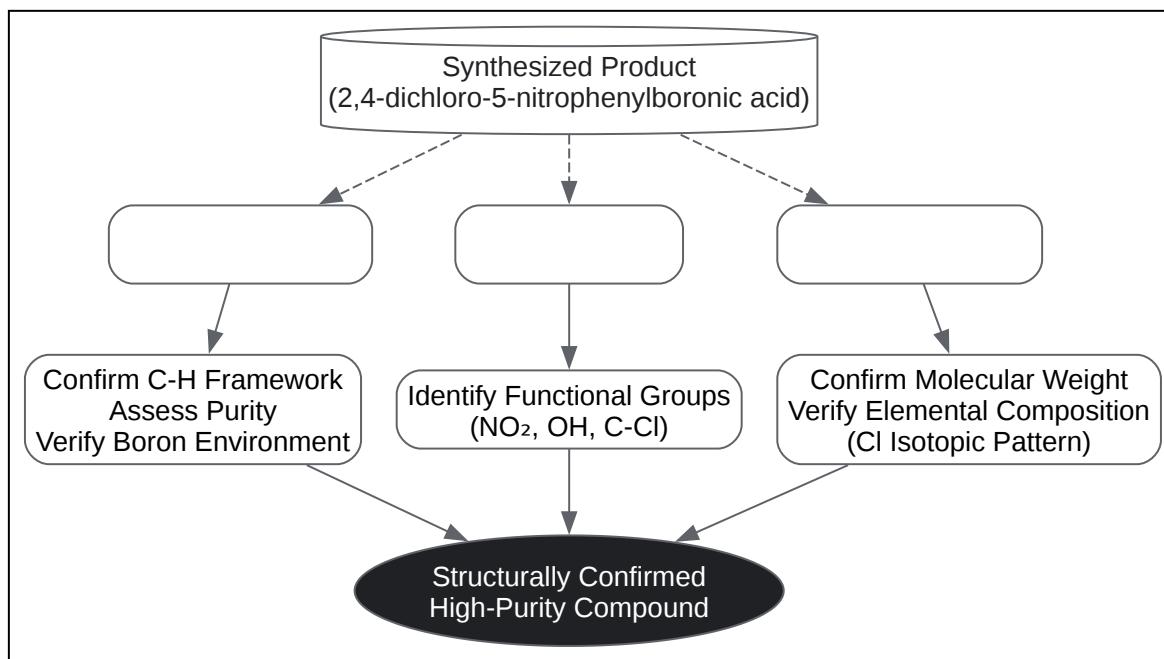


Figure 2: Integrated Spectroscopic Characterization Workflow

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